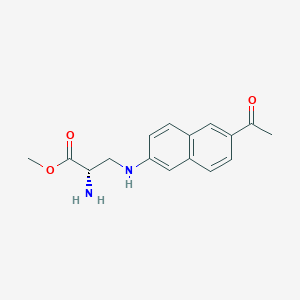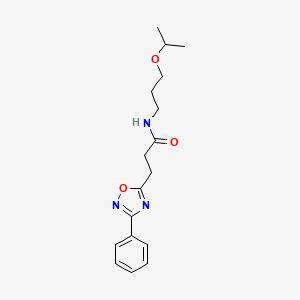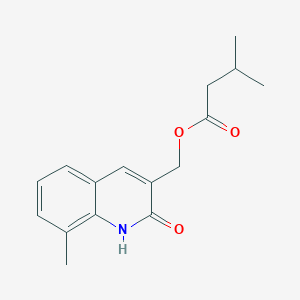
(S)-Methyl 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-ANAP methyl ester (hydrochloride) is an esterified form of the fluorescent unnatural amino acid L-ANAP. This compound is known for its application in fluorescent labeling of proteins, making it a valuable tool in biochemical and molecular biology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-ANAP methyl ester (hydrochloride) typically involves the esterification of L-ANAP. The process begins with the preparation of L-ANAP, which is synthesized through an enantiospecific route. The key steps include the formation of the naphthylamine derivative, followed by its coupling with L-alanine. The final step involves the esterification of the carboxyl group to form the methyl ester, and the addition of hydrochloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production of L-ANAP methyl ester (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
L-ANAP methyl ester (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the naphthylamine moiety, potentially altering its fluorescent properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the naphthylamine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield various reduced derivatives of the naphthylamine .
Scientific Research Applications
L-ANAP methyl ester (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in the fluorescent labeling of proteins to study protein dynamics, interactions, and localization within cells.
Medicine: Utilized in the development of diagnostic tools and imaging techniques.
Industry: Applied in the production of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism by which L-ANAP methyl ester (hydrochloride) exerts its effects involves its incorporation into proteins through genetic encoding. Once incorporated, the compound’s fluorescent properties allow for the visualization and tracking of proteins in real-time. The molecular targets include specific amino acid residues within proteins, and the pathways involved are those related to protein synthesis and folding .
Comparison with Similar Compounds
Similar Compounds
L-ANAP: The parent compound without the esterification.
BODIPY: Another fluorescent probe with different spectral properties.
Fluorescein: A widely used fluorescent dye with distinct excitation and emission wavelengths.
Uniqueness
L-ANAP methyl ester (hydrochloride) is unique due to its specific fluorescent properties and its ability to be genetically encoded into proteins. This allows for precise and site-specific labeling, which is not possible with many other fluorescent compounds .
If you have any further questions or need more details, feel free to ask!
Properties
IUPAC Name |
methyl (2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(19)11-3-4-13-8-14(6-5-12(13)7-11)18-9-15(17)16(20)21-2/h3-8,15,18H,9,17H2,1-2H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSYHNBFWPCECP-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B7698006.png)
![N-ethyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698012.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)
![N-(2,4-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7698016.png)

![4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B7698042.png)
![2-Nitro-N-[(oxolan-2-YL)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7698046.png)

![N-(3-methylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7698060.png)



![N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7698097.png)
